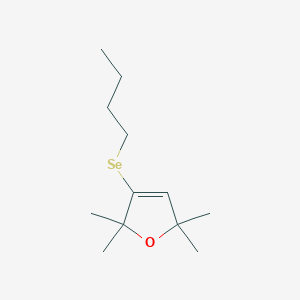
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two butyl groups attached to the nitrogen atoms of the amide functionalities, and two hydroxyl groups attached to the benzene ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide typically involves the reaction of 2,3-dihydroxyterephthalic acid with dibutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bonds. The general reaction scheme can be represented as follows:
2,3-dihydroxyterephthalic acid+dibutylamine→N 1 ,N 4 -Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent extraction and recrystallization are common techniques used to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism by which N1,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the amide groups can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.
Hydroquinone: A compound with similar hydroxyl groups but different functional properties.
Uniqueness
N~1~,N~4~-Dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide is unique due to the presence of both hydroxyl and amide functionalities, which impart distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
117918-07-7 |
|---|---|
Formule moléculaire |
C16H24N2O4 |
Poids moléculaire |
308.37 g/mol |
Nom IUPAC |
1-N,4-N-dibutyl-2,3-dihydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H24N2O4/c1-3-5-9-17-15(21)11-7-8-12(14(20)13(11)19)16(22)18-10-6-4-2/h7-8,19-20H,3-6,9-10H2,1-2H3,(H,17,21)(H,18,22) |
Clé InChI |
VIJQIRYBYQTVDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=C(C(=C(C=C1)C(=O)NCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)
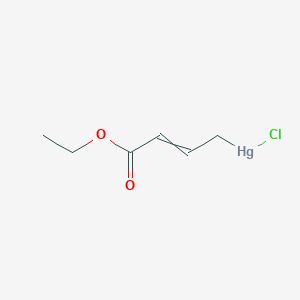
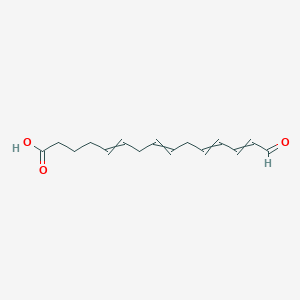
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
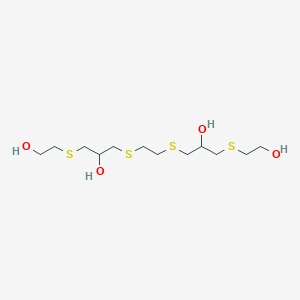
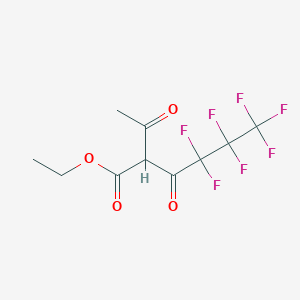

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)

